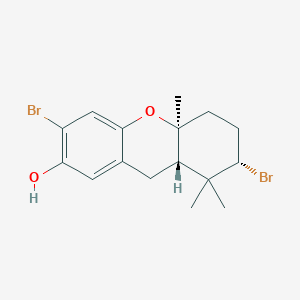
4-Isocymobarbatol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isocymobarbatol is a compound that has been isolated from the marine alga Cymopolia barbata . It is one of the secondary metabolites that have been identified in the Chlorophyta phylum .
Synthesis Analysis
The synthesis of 4-Isocymobarbatol involves the brominative cyclization of 5-bromo-2-geranyl-1,4-benzenediol bismethoxymethyl ether with 2,4,4,6-tetrabromocyclohexadienone . This reaction results in the formation of methoxymethyl ether of 2,4,6-tribromophenol, along with a tricyclic compound . An analogous reaction of bismethoxyethoxymethyl ether leads to another compound, and finally, the tricyclic compound is converted to 4-Isocymobarbatol .Molecular Structure Analysis
The complete structures and absolute stereochemistries of 4-Isocymobarbatol were elucidated by a variety of spectroscopic techniques and X-ray crystallography .Chemical Reactions Analysis
The brominative cyclization of 5-bromo-2-geranyl-1,4-benzenediol bismethoxymethyl ether with 2,4,4,6-tetrabromocyclohexadienone was reexamined . This cyclization resulted in the formation of methoxymethyl ether of 2,4,6-tribromophenol, together with a previously described tricyclic compound .Wissenschaftliche Forschungsanwendungen
Applications in Synthetic Chemistry
4-Isocymobarbatol has been synthesized through a two-step alternative process, involving the reaction of polyenes with chiral mercury(II) complexes to afford polycyclic organomercurials. This process has been used for the asymmetric total synthesis of natural products like 4-isocymobarbatol, showcasing its significance in the field of synthetic chemistry and natural product synthesis (Snyder, Treitler, & Schall, 2010).
Role in Multicomponent Reactions
Isocyanides, which are closely related to compounds like 4-isocymobarbatol, play a crucial role in multicomponent reactions. Such reactions are fundamental in drug discovery and synthetic chemistry, offering a platform for generating chemical diversity and probing biological targets. The isocyanide-based multicomponent reactions (IMCRs) have been utilized in developing agents against infectious diseases and in probing protein-protein interactions, enzymes, GPCRs, and ion channels (Akritopoulou‐Zanze, 2008).
Implications in Drug Discovery
Isocyanides, a category closely associated with 4-isocymobarbatol, have seen a broad range of applications in drug discovery. They have been instrumental in multicomponent reactions such as the Passerini and Ugi processes. Recent advances have significantly increased the versatility of isocyanides in organic chemistry, enabling direct functionalization of various C-H bonds under mild conditions. This process demonstrates the high potential of isocyanide chemistry in drug discovery and organic synthesis (Song & Xu, 2017).
Contribution to Methodology Development
The applications of 4-isocymobarbatol extend to the development of robust statistical models in proteomics. Techniques involving isobaric labeling, which could be related to compounds like 4-isocymobarbatol, are essential for comparing the protein content of biological samples. The development of sound statistical models is crucial for the efficient use of mass spectrometry (MS) instruments in this context, further emphasizing the compound's relevance in scientific research methodology (Breitwieser et al., 2011).
Eigenschaften
CAS-Nummer |
124962-12-5 |
|---|---|
Produktname |
4-Isocymobarbatol |
Molekularformel |
C16H20Br2O2 |
Molekulargewicht |
404.14 g/mol |
IUPAC-Name |
(7S,8aS,10aS)-3,7-dibromo-8,8,10a-trimethyl-6,7,8a,9-tetrahydro-5H-xanthen-2-ol |
InChI |
InChI=1S/C16H20Br2O2/c1-15(2)13-7-9-6-11(19)10(17)8-12(9)20-16(13,3)5-4-14(15)18/h6,8,13-14,19H,4-5,7H2,1-3H3/t13-,14-,16-/m0/s1 |
InChI-Schlüssel |
ALTFOIOEOXFNOO-DZKIICNBSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC3=CC(=C(C=C3O2)Br)O)(C)C)Br |
SMILES |
CC1(C(CCC2(C1CC3=CC(=C(C=C3O2)Br)O)C)Br)C |
Kanonische SMILES |
CC1(C(CCC2(C1CC3=CC(=C(C=C3O2)Br)O)C)Br)C |
Synonyme |
4-isocymobarbatol cymobarbatol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



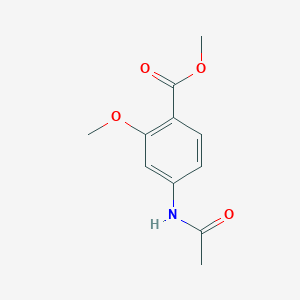
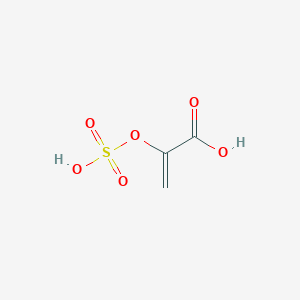

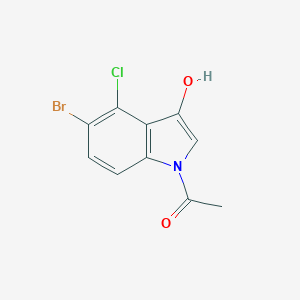
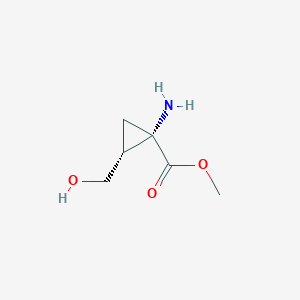
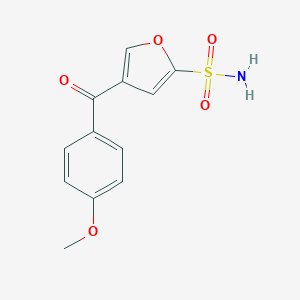
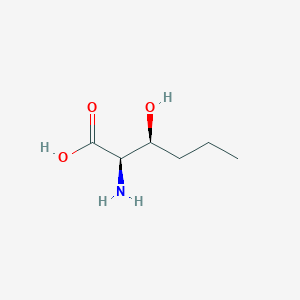
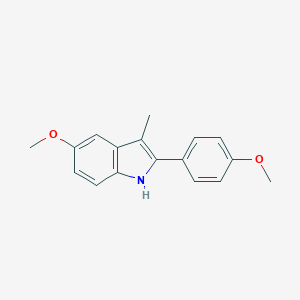
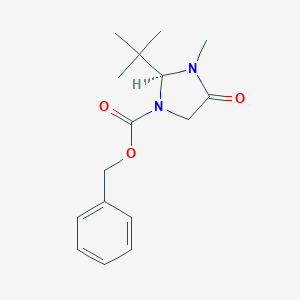
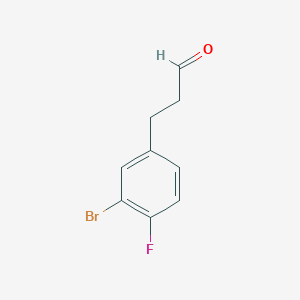
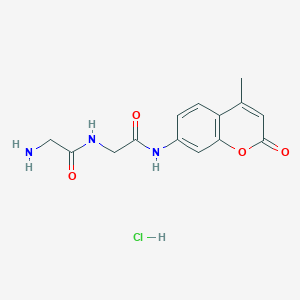

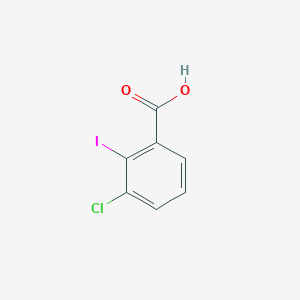
![3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B51649.png)